molecular formula C19H25FN2O2S2 B2626381 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 946357-51-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2626381
CAS No.: 946357-51-3
M. Wt: 396.54
InChI Key: OJWFFAQMIZSJEU-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

This compound belongs to the sulfonamide class of organic compounds, characterized by the presence of a sulfonamide functional group ($$-SO2NH−$$). This molecule integrates four distinct structural motifs:

  • Sulfonamide Core : The 4-fluoro-2-methylbenzenesulfonamide moiety provides a rigid aromatic framework with electron-withdrawing fluorine and methyl substituents, enhancing metabolic stability and target-binding affinity.
  • Azepane Ring : A seven-membered saturated heterocycle containing one nitrogen atom, azepane confers conformational flexibility, enabling adaptive interactions with biological targets.
  • Thiophene Heterocycle : The thiophen-3-yl group introduces sulfur-mediated electronic effects and π-π stacking capabilities, common in bioactive molecules.
  • Ethyl Linker : The ethyl chain bridges the azepane and thiophene groups, optimizing spatial orientation for target engagement.

Structural Synergy : The combination of these elements creates a multifunctional scaffold capable of interacting with diverse biological targets. For instance, the sulfonamide group may act as a zinc-binding motif in enzyme inhibition, while the azepane-thiophene ensemble could enhance membrane permeability and pharmacokinetic properties.

Structural Component Role in Bioactivity
4-Fluoro-2-methylbenzenesulfonamide Enhances binding affinity via hydrophobic and electrostatic interactions.
Azepane Improves conformational flexibility and solubility.
Thiophen-3-yl Facilitates π-π stacking and sulfur-mediated hydrogen bonding.
Ethyl linker Optimizes spatial arrangement of functional groups for target engagement.

Historical Context of Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides represent one of the oldest classes of synthetic antibiotics, first introduced in the 1930s with Prontosil, a prodrug releasing sulfanilamide. Their mechanism of action—competitive inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis—revolutionized antibacterial therapy. Over time, structural modifications expanded their applications beyond antibacterials:

  • Carbonic Anhydrase Inhibitors : Acetazolamide, a sulfonamide derivative, inhibits carbonic anhydrase for glaucoma treatment.
  • Anticancer Agents : Sulfonamides like indisulam target tumor-associated carbonic anhydrase isoforms.
  • Antifungal and Antiviral Therapeutics : Sulfonylurea derivatives demonstrate broad-spectrum activity.

The evolution of sulfonamide chemistry underscores the versatility of the $$-SO2NH−$$ group. For example, substituting the benzene ring with electron-withdrawing groups (e.g., fluorine) improves metabolic stability, while hybrid architectures (e.g., azepane-thiophene) enable multitarget engagement.

Rationale for Studying Azepane-Thiophene Hybrid Architectures

The integration of azepane and thiophene motifs into sulfonamide-based compounds addresses two critical challenges in drug design: target selectivity and pharmacokinetic optimization .

  • Conformational Flexibility : Azepane’s seven-membered ring adopts multiple low-energy conformations, allowing adaptation to binding pockets in enzymes or receptors. This flexibility contrasts with rigid six-membered rings, potentially reducing off-target effects.
  • Electronic Modulation : Thiophene’s aromatic system delocalizes electron density, enhancing interactions with hydrophobic pockets and metal ions in active sites. The sulfur atom may also participate in hydrogen bonding or coordinate with metalloenzymes.
  • Synergistic Pharmacophores : Combining azepane’s solubility with thiophene’s electronic properties creates a balanced scaffold. For instance, in metallo-β-lactamase inhibitors, thiophene-sulfonamide hybrids exhibit nanomolar potency by coordinating zinc ions.

Case Study : A 2020 study demonstrated that meta-substituted benzenesulfonamides with thiophene derivatives inhibited metallo-β-lactamase ImiS at IC$$_{50}$$ values as low as 0.11 μM, underscoring the therapeutic potential of such hybrids. Similarly, azepane-containing compounds show promise in anticancer drug discovery due to their ability to disrupt tubulin polymerization.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2S2/c1-15-12-17(20)6-7-19(15)26(23,24)21-13-18(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWFFAQMIZSJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPases), which play crucial roles in cellular signaling and regulation.

Chemical Structure

The compound can be represented with the following molecular formula and structure:

PropertyValue
Molecular Weight 345.43 g/mol
Molecular Formula C14H18F N2O2S
Structural Representation Chemical Structure

This compound primarily acts as an inhibitor of PTPases. By inhibiting these enzymes, it may influence various cellular processes, including:

  • Cell Growth Regulation : PTPases are involved in the regulation of cell growth and differentiation. Inhibition can lead to altered cell proliferation.
  • Signal Transduction : The compound may impact signaling pathways critical for cellular communication and response to external stimuli.

Pharmacological Implications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Given its role in inhibiting PTPases, it may be effective in treating cancers where PTPase activity is dysregulated.
  • Autoimmune Disorders : By modulating immune responses through PTPase inhibition, it might offer benefits in autoimmune conditions.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds that share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
4-IsopropylbenzenesulfonamideSulfonamide with isopropyl groupGeneral antibacterial activity
1-Azepan-1-Yl-2-Thiophenecarboxylic AcidAzepane with thiophenePotential anti-inflammatory properties
4-Amino-N-(2-thiophen-3-yl)benzenesulfonamideAmino-substituted sulfonamideAnticancer activity via PTPase inhibition

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that modifications to the azepane structure can enhance potency against specific targets, such as glycine transporter 1 (GlyT1) inhibitors, where azepane substitution resulted in increased efficacy compared to traditional structures .

Pharmacokinetic Profiles

Pharmacokinetic studies suggest favorable brain-plasma ratios for select sulfonamides, indicating potential central nervous system (CNS) penetration. This feature is critical for compounds intended for neurological applications .

Comparison with Similar Compounds

Substituent Effects: Thiophene and Aromatic Moieties

The thiophen-3-yl group in the target compound is a common feature in bioactive molecules due to its electron-rich nature and metabolic stability. For example:

  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () replaces thiophene with an indole group, introducing a bicyclic aromatic system that enhances π-π stacking but reduces sulfur-mediated interactions.
  • PT-ADA-PPR () incorporates thiophene-3-yl ethoxy chains to enable dual-color lysosomal imaging, highlighting thiophene’s utility in photophysical applications.

The 4-fluoro-2-methylbenzenesulfonamide group distinguishes the target compound from other sulfonamides. For instance:

Table 1: Substituent Comparison

Compound Key Substituents Functional Impact
Target Compound Azepane, thiophen-3-yl, 4-fluoro-2-methyl Conformational flexibility, electronic modulation
N-(2-(1H-indol-3-yl)ethyl)-...propanamide Indole, biphenyl Enhanced π-π stacking, reduced sulfur interactions
PT-ADA-PPR Thiophene-3-yl ethoxy chains Dual-color imaging via photophysical tuning

Ring Systems: Azepane vs. Other Amines

The seven-membered azepane ring in the target compound contrasts with smaller amines like piperidine (6-membered) or acyclic amines. In contrast:

  • 2-methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole () employs an imidazole ring, which is planar and aromatic, favoring rigid interactions with biological targets .

Table 2: Activity Comparison

Compound Type Key Functional Groups Observed Activity
Target Compound Sulfonamide, azepane, fluorine Hypothesized enzyme inhibition
Antibacterial Imidazoles Nitro, thiophene Antibacterial
Imaging Agent PT-ADA-PPR Thiophene, porphyrin Lysosomal imaging

Physicochemical Properties

  • Lipophilicity : The fluorine atom and methyl group in the target compound likely increase lipophilicity compared to unsubstituted benzenesulfonamides, enhancing membrane permeability.
  • Basicity: Azepane’s moderate basicity (pKa ~9–10) may favor protonation in physiological environments, unlike the non-basic thiophene or sulfonamide groups in analogs .

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